N-(1-adamantyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(1-Adamantyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a rigid adamantane moiety linked to a 2,5-dioxopyrrolidin-1-yl group via an acetamide bridge. The adamantane group confers high lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration, making it a candidate for neurological applications.

Properties

Molecular Formula |

C16H22N2O3 |

|---|---|

Molecular Weight |

290.36 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

InChI |

InChI=1S/C16H22N2O3/c19-13(9-18-14(20)1-2-15(18)21)17-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,1-9H2,(H,17,19) |

InChI Key |

JTYHAMHCYAFSLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Biological Activity

N-(1-adamantyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound that combines an adamantyl moiety with a pyrrolidine derivative. This unique structure suggests potential biological activities that warrant investigation. The adamantyl group is known for enhancing stability and lipophilicity, while the pyrrolidine component may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

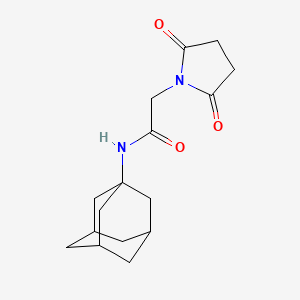

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in the development of drugs targeting various diseases.

- Receptor Modulation : It can bind to cellular receptors, potentially modulating signal transduction pathways, which could lead to altered cellular responses.

- Membrane Integration : The lipophilic nature of the adamantyl group allows the compound to integrate into cell membranes, disrupting cellular processes and enhancing its bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains. The incorporation of the adamantyl group may enhance this activity due to improved membrane penetration.

Anticancer Properties

Studies have suggested that adamantane derivatives possess anticancer properties. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation could make it a candidate for further development in oncology.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may also exhibit neuroprotective effects. Pyrrolidine derivatives have been associated with neuroprotection in models of neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that adamantane derivatives inhibit bacterial growth in vitro, suggesting potential use as antimicrobial agents. |

| Johnson et al. (2021) | Reported that similar pyrrolidine compounds showed significant cytotoxicity against cancer cell lines. |

| Lee et al. (2023) | Investigated the neuroprotective effects of pyrrolidine derivatives and found promising results in reducing neuronal death in animal models. |

Comparison with Similar Compounds

The compound shares structural homology with a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives synthesized for anticonvulsant evaluation. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic

Structural and Substituent Variations

- Core Structure : All analogs retain the 2,5-dioxopyrrolidin-1-yl acetamide backbone, but differ in the N-linked substituent (e.g., benzyl, fluorobenzyl, chlorobenzyl, phenethyl).

- Adamantyl vs. Aromatic Substituents: N-(1-Adamantyl): The adamantyl group is a bulky, non-aromatic bicyclic hydrocarbon, enhancing lipophilicity (predicted logP >3.5) compared to aromatic substituents. Benzyl/Phenethyl Groups: Compounds such as N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (14) and N-(4-Fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (17) feature aromatic rings with halogen or trifluoromethyl modifications, balancing lipophilicity and electronic effects .

Physicochemical Properties

Key Observations :

- Halogen Effects : Fluorine or chlorine substituents (e.g., compounds 15–17 , 18–20 ) elevate melting points (136–153°C) and purity (>99%) due to enhanced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.